molecular formula C20H34O2 B8101515 Incensol

Incensol

Cat. No.: B8101515
M. Wt: 306.5 g/mol
InChI Key: SSBZLMMXFQMHDP-KZGWUZFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Incensol is a useful research compound. Its molecular formula is C20H34O2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Incensole, particularly in its form as incensole acetate (IA), is a bioactive compound derived from the resin of the Boswellia tree, commonly known for its historical use in incense and traditional medicine. This article explores the biological activity of incensole, focusing on its neuroprotective, anti-inflammatory, and psychoactive properties, supported by various studies and findings.

Chemical Structure and Properties

Incensole acetate is classified as a macrocyclic diterpenoid. Its chemical structure includes hydroxyl groups and an acetoxy group, which contribute to its biological activities. The compound is notable for its ability to interact with various biological pathways, particularly through receptor modulation.

Neuroprotective Effects

Cerebral Ischemia Studies
Research has demonstrated that incensole acetate exhibits significant neuroprotective effects against cerebral ischemic injuries. In a study involving mice subjected to ischemia followed by reperfusion, IA was administered at doses of 1, 10, and 50 mg/kg. The results indicated a dose-dependent reduction in infarct volumes and improved neurological functions post-injury. Specifically, IA inhibited the expression of inflammatory cytokines such as TNF-α and IL-1β, which are critical in mediating ischemic damage .

Mechanistic Insights
The neuroprotective mechanisms of incensole acetate appear to involve the inhibition of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. By blocking NF-κB activation, IA reduces inflammatory damage in neuronal tissues .

Anti-inflammatory Activity

Incensole acetate has been shown to possess potent anti-inflammatory properties. In vitro studies have revealed that IA can inhibit lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages with an IC50 value of 13.1 μM . The compound's ability to modulate inflammatory pathways makes it a potential candidate for therapeutic applications in conditions characterized by chronic inflammation.

Psychoactive Properties

Recent findings suggest that incensole acetate may also exert psychoactive effects through its action as a potent agonist of the transient receptor potential vanilloid 3 (TRPV3) channel. This interaction has been linked to anxiolytic-like and antidepressive-like behaviors in animal models. Behavioral tests indicated that IA administration resulted in significant changes in anxiety and depression-related behaviors, with these effects being absent in TRPV3 knockout mice .

Comparative Efficacy

The following table summarizes key studies on the biological activity of incensole acetate:

Study Focus Findings Methodology
Pettigrew et al., 2008 NeuroprotectionReduced infarct volume; improved neurological functionMouse model of ischemic injury
Moussaieff et al., 2008 PsychoactivityAnxiolytic and antidepressant effects via TRPV3Behavioral assays in mice
Lee et al., 2022 Anti-inflammationInhibition of LPS-induced inflammation (IC50: 13.1 μM)In vitro assays on RAW 264.7 cells

Case Study: Neuroprotective Effects in Traumatic Brain Injury

In a specific case study examining traumatic brain injury (TBI), IA was found to enhance recovery by reducing glial activation and inflammatory cytokine expression post-injury. Mice treated with IA showed improved cognitive functions compared to controls, highlighting its potential as a therapeutic agent for TBI .

Case Study: Anxiety and Depression Models

Another case study focused on the behavioral impact of incensole acetate on anxiety and depression models indicated that IA administration led to significant reductions in anxiety-like behaviors when assessed using the elevated plus maze test .

Properties

IUPAC Name

(1R,2S,5Z,9Z,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7-,17-11-/t18-,19+,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBZLMMXFQMHDP-KZGWUZFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC/C(=C\C[C@@]2(CC[C@@](O2)([C@H](CC1)O)C)C(C)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.